![molecular formula C18H17N3O4 B2995649 3-acetamido-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide CAS No. 2034272-55-2](/img/structure/B2995649.png)
3-acetamido-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-acetamido-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide is a compound derived from chitin . It’s used in the Diels–Alder (DA) reaction of biomass-derived furans, an emerging technology for the preparation of new molecular entities and “drop-in” commodity chemicals .
Synthesis Analysis
The synthesis of this compound involves a Diels–Alder/aromatization cascade reaction with chitin-based furans . The process involves the conversion of chitin-based 3-acetamido-furfural (3A5F) into an array of di- and tri-substituted anilides . The addition of acetic anhydride expands the dienophile scope and improves yields .Molecular Structure Analysis
The molecular structure of this compound is complex and involves several functional groups. The 3-acetamido group plays a crucial role in promoting the kinetics of the DA reaction .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily the Diels–Alder reactions . The 3-acetamido group promotes a remarkable increase in the kinetics of the DA reaction, allowing for the preparation of 7-oxanorbornenes (7-ONBs) at 50 °C .Applications De Recherche Scientifique
Antiprion Agents
Benzamide derivatives, including those with complex structural features such as pyrrolidinyl or piperidinyl groups, have been synthesized and evaluated for their potential as antiprion agents. These compounds exhibit binding affinity for human PrP(C) and inhibit its conversion into PrP(Sc), the pathogenic form of the prion protein associated with prion diseases. Such derivatives are considered attractive lead compounds for developing therapeutic agents against prion diseases (Fiorino et al., 2012).
Antimicrobial Activities
Benzamide derivatives have also been synthesized with the intention of evaluating their antimicrobial properties. For example, thiazole and pyrazole derivatives based on the 4,5,6,7-tetrahydrobenzothiophene moiety have been explored for their potential as antimicrobial agents. Some of these synthesized compounds exhibited promising activities, highlighting the relevance of benzamide derivatives in the search for new antimicrobial agents (Gouda et al., 2010).
Heterocyclic Synthesis
Benzamide derivatives have been utilized in the synthesis of a wide range of heterocyclic compounds, including nicotinamide, thieno[2,3-b]pyridine, and bi- or tricyclic annulated pyridine derivatives. These synthetic pathways are significant for developing novel compounds with potential applications in medicinal chemistry and drug discovery (Hussein et al., 2009).
Insecticidal Assessment
Innovative heterocycles incorporating a thiadiazole moiety, synthesized from benzamide derivatives, have been assessed for their insecticidal properties against the cotton leafworm, Spodoptera littoralis. This research indicates the potential of benzamide derivatives in the development of new insecticidal agents (Fadda et al., 2017).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-acetamido-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-12(22)20-15-4-2-3-14(11-15)17(23)19-7-9-21-8-5-13-6-10-25-16(13)18(21)24/h2-6,8,10-11H,7,9H2,1H3,(H,19,23)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTLOOECATZTTTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)NCCN2C=CC3=C(C2=O)OC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-acetamido-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

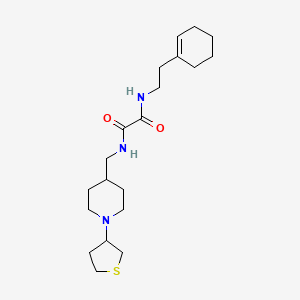
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-(2,5-dimethylphenyl)acetamide](/img/structure/B2995570.png)
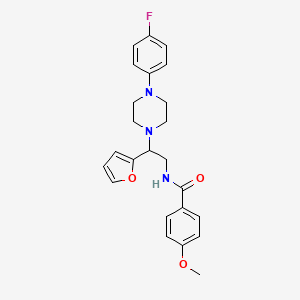
![N-([2,4'-bipyridin]-4-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2995572.png)
![7-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2995573.png)
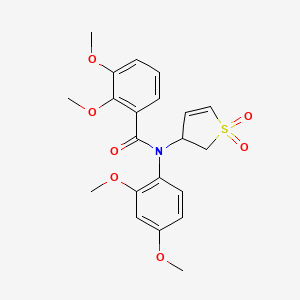
![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide](/img/structure/B2995577.png)
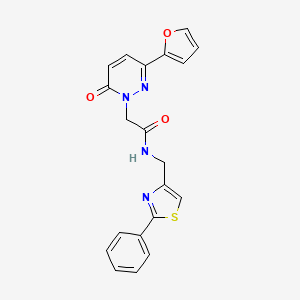
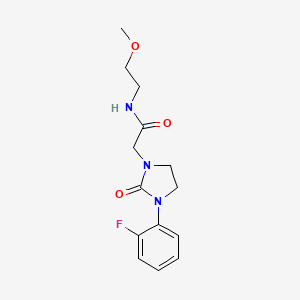
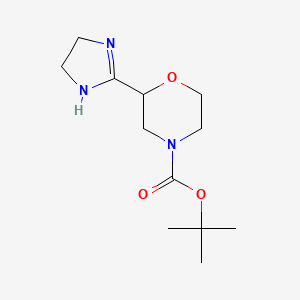
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide](/img/structure/B2995585.png)
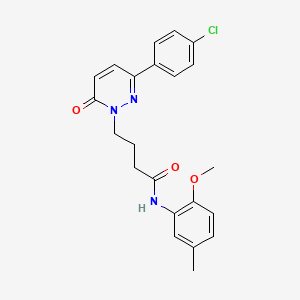
![3-methyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2995587.png)
![2-{[(Tetrahydro-furan-2-ylmethyl)-amino]-methyl}-phenol](/img/structure/B2995589.png)